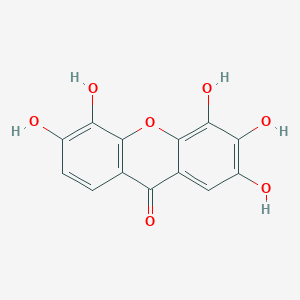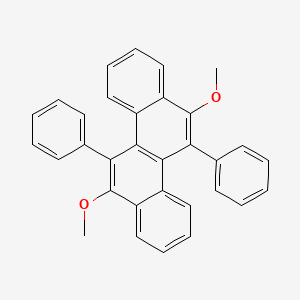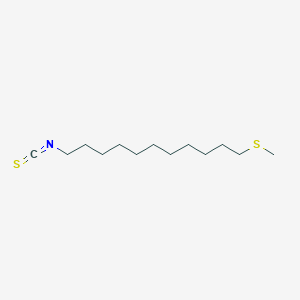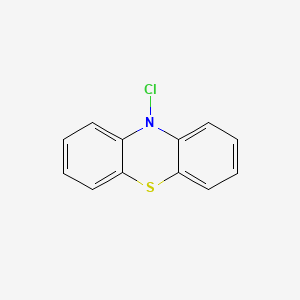
9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, and lichens.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- typically involves the oxidative coupling of polyphenolic precursors. One common method is the Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts to produce xanthones from polyphenols and salicylic acids . Another approach involves the use of microwave heating to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-, often employs large-scale oxidative coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced derivatives, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate for various organic reactions .
Biology: The compound exhibits significant biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating various diseases .
Medicine: In medicine, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is investigated for its potential use in drug development. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for new pharmaceuticals .
Industry: The compound is also used in the industrial sector, particularly in the development of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in materials science .
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl groups enable it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. This interaction can lead to the inhibition of enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 2,3,4,6-Tetrahydroxybenzophenone
Comparison: Compared to these similar compounds, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is unique due to its five hydroxyl groups, which enhance its reactivity and potential biological activity. The additional hydroxyl groups provide more sites for chemical modification, making it a more versatile compound for various applications .
Eigenschaften
CAS-Nummer |
191806-35-6 |
|---|---|
Molekularformel |
C13H8O7 |
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
2,3,4,5,6-pentahydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O7/c14-6-2-1-4-8(16)5-3-7(15)9(17)11(19)13(5)20-12(4)10(6)18/h1-3,14-15,17-19H |
InChI-Schlüssel |
JYDMCHSMXHJHEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=C(C(=C3O2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)





![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)

